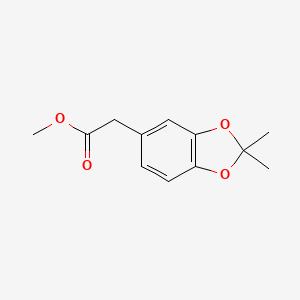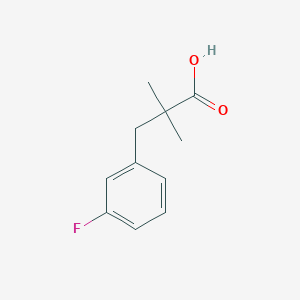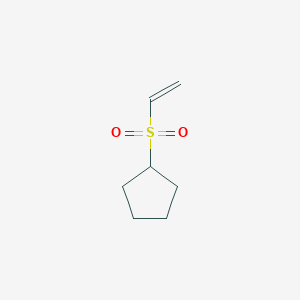
(Ethenesulfonyl)cyclopentane
Übersicht
Beschreibung
(Ethenesulfonyl)cyclopentane is a chemical compound with the molecular weight of 160.24 .
Molecular Structure Analysis
The InChI code for (Ethenesulfonyl)cyclopentane is1S/C7H12O2S/c1-2-10(8,9)7-5-3-4-6-7/h2,7H,1,3-6H2 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The structure of cyclopentane, a related compound, has been studied extensively . Physical And Chemical Properties Analysis
(Ethenesulfonyl)cyclopentane is a powder that is stored at room temperature . The physical and chemical properties of cyclopentane, a related compound, include a boiling point of 49.3 °C and a melting point of -94.2 °C .Wissenschaftliche Forschungsanwendungen
Combustion Chemistry and Fuel Applications
Cyclopentane derivatives have been studied for their combustion properties and potential use in fuels. Lokachari et al. (2021) explored the auto-ignition of cyclopentane/dimethyl ether blends to understand multi-component mixture behaviors, contributing to improved predictive models for gasoline surrogate fuels Combustion and Flame. Similarly, Awan and colleagues (2011) focused on the decomposition of cyclopentyl radicals, a fundamental aspect of understanding fuel combustion kinetics and improving fuel efficiency Shock Tube Study.
Polymer Chemistry
In polymer chemistry, Pragliola et al. (2002) reported a novel cyclopropanation by cyclopolymerization reaction, creating polymers with cyclopentane rings. This work highlights the potential of ethene-based copolymers for polyolefin applications, demonstrating the versatility of cyclopentane derivatives in synthesizing materials with desirable properties Journal of the American Chemical Society.
Organic Synthesis and Chemical Reactions
Research on cyclopentane derivatives extends into the realm of organic synthesis, where these compounds serve as intermediates or reactants in various chemical reactions. For example, the work by Liu et al. (2020) on photocatalytic [2 + 2] cycloaddition showcases the construction of cyclobutane-fused pyridinyl sulfonyl fluorides, revealing the utility of cyclopentane derivatives in synthesizing complex organic molecules with potential applications in drug development and materials science Organic & Biomolecular Chemistry.
Eco-Friendly Solvent Applications
Cyclopentyl methyl ether (CPME), a solvent derived from cyclopentane, exemplifies the shift towards sustainable chemistry. Gonzalo et al. (2019) discussed CPME's applications in biotechnology and biorefineries, emphasizing its eco-friendly properties and potential in various industrial processes ChemSusChem.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethenylsulfonylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-2-10(8,9)7-5-3-4-6-7/h2,7H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYYUAJYNSCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethenesulfonyl)cyclopentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




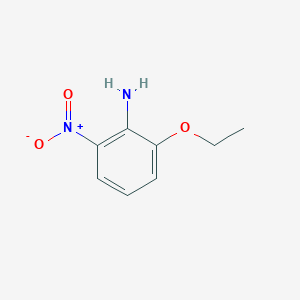
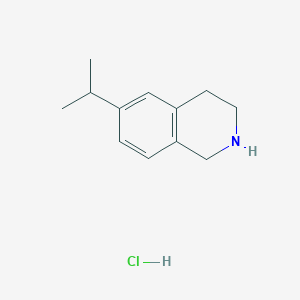
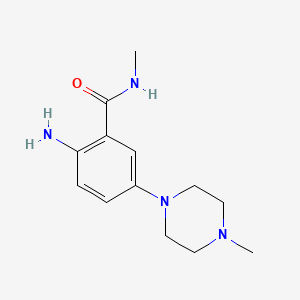
![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)
![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)



